Cas no 29974-69-4 (Cyclooctane,1,2-dibromo-)

Cyclooctane,1,2-dibromo- structure
Product name:Cyclooctane,1,2-dibromo-
Cyclooctane,1,2-dibromo- Chemical and Physical Properties
Names and Identifiers
-
- Cyclooctane,1,2-dibromo-
- 1,2-dibromocyclooctane
- 1,2-Dibrom-cyclohexen
- 1,2-Dibrom-cyclooctan
- 1,2-dibromocyclohex-1-ene
- 1,2-dibromo-cyclohexene
- 1,2-dibromo-cyclooctane
- AC1L6GZM
- AC1Q23V4
- AR-1B5716
- CTK4J1523
- KST-1B4557
- NSC157549
- SureCN4923961
- trans-1,2-dibromocyclooctane
- UAXJYZLOXJOJRS-UHFFFAOYSA-
- Cyclooctane, 1,2-dibromo-
- SCHEMBL12079166
- 34969-65-8
- AKOS024323202
- DTXSID20952395
- NSC138602
- Cyclooctane,2-dibromo-
- NSC-138602
- NCIOpen2_005478
- NSC 91725
- NSC 138602
- 29974-69-4
-
- Inchi: InChI=1S/C8H14Br2/c9-7-5-3-1-2-4-6-8(7)10/h7-8H,1-6H2
- InChI Key: BOESCCYXMLOHNO-UHFFFAOYSA-N
- SMILES: BrC1CCCCCCC1Br
Computed Properties
- Exact Mass: 267.94622
- Monoisotopic Mass: 267.946
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 81.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.2
Experimental Properties
- Density: 1.582
- Boiling Point: 261.8°C at 760 mmHg
- Flash Point: 125°C
- Refractive Index: 1.527
- PSA: 0
- LogP: 3.86760
Cyclooctane,1,2-dibromo- Related Literature
-
Kiyoshi Tanemura,Tsuneo Suzuki,Yoko Nishida,Koko Satsumabayashi,Takaaki Horaguchi Chem. Commun. 2004 470
-
Lujuan Yang,Zhan Lu,Shannon S. Stahl Chem. Commun. 2009 6460
-
3. cycloOctatetraene derivatives. Part VI. Preparation of barbituric acidsW. O. Jones,D. S. Withey J. Chem. Soc. 1954 3490
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